molecular formula C23H26N4O4S B1671228 Empa CAS No. 680590-49-2

Empa

Numéro de catalogue: B1671228
Numéro CAS: 680590-49-2
Poids moléculaire: 454.5 g/mol
Clé InChI: KJPHTXTWFHVJIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L’empagliflozine est synthétisée par un processus en plusieurs étapes impliquant plusieurs intermédiaires clés. La synthèse commence généralement par la préparation d’un dérivé de glucose protégé par un groupe benzyle, qui subit une série de réactions, notamment une glycosylation, une déprotection et un couplage avec un groupe benzylephényle. Le produit final est obtenu après purification et cristallisation .

Méthodes de production industrielle

En milieu industriel, la production d’empagliflozine implique une synthèse chimique à grande échelle avec un contrôle strict des conditions réactionnelles afin d’assurer un rendement et une pureté élevés. Le procédé comprend l’utilisation de techniques de pointe telles que la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

L’empagliflozine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de la recherche scientifique

L’empagliflozine a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Type 2 Diabetes Management

Empagliflozin is primarily prescribed for patients with type 2 diabetes to improve glycemic control and reduce the risk of cardiovascular events. The EMPA-REG OUTCOME trial demonstrated that empagliflozin significantly reduced the risk of major adverse cardiovascular events (MACE) by 14% compared to placebo in patients with type 2 diabetes and established cardiovascular disease .

Key Findings:

  • Reduction in Cardiovascular Death: A significant decrease in cardiovascular death by 38% was observed among patients treated with empagliflozin .
  • Weight Loss and Blood Pressure: Patients also experienced reductions in body weight and blood pressure without significant changes in heart rate .

Cardiovascular Benefits

The cardioprotective effects of empagliflozin extend beyond glycemic control. Recent studies have suggested that empagliflozin may exert beneficial effects on heart failure patients, regardless of their diabetes status. For instance, it has been shown to reduce hospitalizations for heart failure .

Case Study: this compound-KIDNEY Trial

  • This trial assessed the effect of empagliflozin on kidney disease progression and cardiovascular death among patients with chronic kidney disease (CKD). The results indicated a 28% reduction in the risk of kidney disease progression or cardiovascular death compared to placebo .

Research Findings

The following table summarizes key research findings related to the applications of empagliflozin:

Study/TrialObjectiveKey Findings
This compound-REG OUTCOMECardiovascular outcomes in diabetes14% reduction in MACE; 38% reduction in cardiovascular death
This compound-KIDNEYKidney disease progression28% reduction in risk of CKD progression or cardiovascular death
Clinical TrialsHeart failure outcomesSignificant reductions in hospitalization rates for heart failure

Mécanisme D'action

L’empagliflozine exerce ses effets en inhibant sélectivement la protéine SGLT2 dans les tubules proximaux des reins. Cette inhibition empêche la réabsorption du glucose de l’urine dans la circulation sanguine, ce qui entraîne une excrétion accrue du glucose et une diminution de la glycémie. Les cibles moléculaires comprennent la protéine SGLT2 et les voies associées impliquées dans le métabolisme du glucose .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de l’empagliflozine

L’empagliflozine est unique en raison de sa forte sélectivité pour le SGLT2 par rapport aux autres transporteurs de glucose, ce qui contribue à son profil d’efficacité et de sécurité. De plus, l’empagliflozine a démontré des avantages cardiovasculaires importants, ce qui en fait un choix privilégié pour les patients atteints de diabète de type 2 et présentant un risque cardiovasculaire .

Activité Biologique

Empagliflozin (EMPA) is a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity extends beyond glycemic control, demonstrating significant cardiovascular and renal protective effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)-acetamide
  • Purity : ≥98%
  • Selectivity : Highly potent and selective OX2 receptor antagonist (IC50 values: 2.3 nM for OX2, 1900 nM for OX1) .

This compound functions by inhibiting the SGLT2 protein in the proximal renal tubules, leading to decreased glucose reabsorption and increased urinary glucose excretion. This mechanism not only helps in lowering blood sugar levels but also has implications for cardiovascular health.

Cardiovascular Benefits

The this compound-REG OUTCOME trial was a landmark study that established the cardiovascular benefits of this compound in patients with T2DM and high cardiovascular risk. Key findings include:

  • Participants : Over 7,000 patients randomized to receive either empagliflozin (10 mg or 25 mg) or placebo.
  • Outcomes :
    • 14% reduction in major adverse cardiovascular events (MACE) (p = 0.04).
    • 38% reduction in cardiovascular mortality (p < 0.001).
    • 32% reduction in all-cause mortality (p < 0.001).
    • A significant decrease in heart failure hospitalizations by 35% (p = 0.002) .

Renal Protective Effects

The this compound-KIDNEY trial further demonstrated this compound's renal protective properties:

  • Risk Reduction : A 28% reduction in the risk of kidney disease progression or cardiovascular death compared to placebo.
  • Hospitalization : A 14% reduction in hospitalization for any cause .

Table: Summary of Key Clinical Trials Involving this compound

Trial NamePopulationKey FindingsFollow-Up Duration
This compound-REG OUTCOMET2DM with CVD risk14% reduction in MACE; 38% reduction in CV mortality~3 years
This compound-KIDNEYChronic kidney disease28% reduction in kidney disease progression riskOngoing

Biological Activity in Animal Models

Research has shown that this compound also exhibits notable effects on obesity-related kidney dysfunction through modulation of the heme oxygenase-1 (HO-1)–adiponectin axis:

  • In a study with C57BL/6J mice on a high-fat diet, this compound treatment resulted in:
    • Decreased expression of NLRP3 inflammasome components.
    • Reversal of renal injury markers and improvement in metabolic disorders .

Case Studies

  • Cardiovascular Outcomes : A patient cohort from the this compound-REG OUTCOME trial showed rapid reductions in cardiovascular mortality within weeks of initiating treatment with empagliflozin.
  • Renal Function Improvement : In patients with chronic kidney disease, empagliflozin treatment led to significant improvements in renal function markers, supporting its use as a standard care option for this population .

Propriétés

IUPAC Name

N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-4-26(16-19-9-7-13-24-14-19)23(28)17-27(20-11-12-22(31-3)25-15-20)32(29,30)21-10-6-5-8-18(21)2/h5-15H,4,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPHTXTWFHVJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=CC=C1)C(=O)CN(C2=CN=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045254
Record name EMPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680590-49-2
Record name N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680590-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Empa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680590492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680590-49-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87V86D7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

prepared by reaction of [(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-acetic acid with ethyl-pyridin-3-ylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Empa
Reactant of Route 2
Reactant of Route 2
Empa
Reactant of Route 3
Reactant of Route 3
Empa
Reactant of Route 4
Reactant of Route 4
Empa
Reactant of Route 5
Reactant of Route 5
Empa
Reactant of Route 6
Reactant of Route 6
Empa
Customer
Q & A

Q1: What is the primary mechanism of action of empagliflozin?

A1: Empagliflozin primarily acts by inhibiting SGLT2, which is responsible for glucose reabsorption in the proximal renal tubules. [, ] This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. []

Q2: How does empagliflozin impact cardiac energetics during ischemia/reperfusion?

A3: Empagliflozin appears to improve cardiac function and energetics during ischemia/reperfusion by promoting a metabolic shift from glucose oxidation to increased ketone utilization. [] This effect has been observed even under conditions of constant substrate supply, suggesting a direct modulation of cardiac substrate preference. []

Q3: What cardiovascular benefits have been observed with empagliflozin in clinical trials?

A4: The EMPA-REG OUTCOME trial revealed that empagliflozin significantly reduced the risk of cardiovascular death, hospitalization for heart failure, and major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease. [, , , , ]

Q4: Does empagliflozin offer renal protection in patients with diabetes?

A5: Evidence suggests that empagliflozin might offer renoprotective benefits. The this compound-REG OUTCOME trial reported a slower progression of kidney disease and a reduced risk of clinically relevant renal events compared to placebo in patients with type 2 diabetes at high cardiovascular risk. [, ]

Q5: Does empagliflozin impact circulating progenitor cells?

A6: Research suggests that empagliflozin treatment might influence circulating vascular progenitor cells. A sub-study of the this compound-HEART CardioLink-6 trial showed a marked increase in circulating primitive progenitor cells, particularly those expressing CD133 and CD34, after 6 months of empagliflozin treatment. [] Additionally, the treatment was associated with an increase in anti-inflammatory cells with M2 macrophage polarization. []

Q6: Has empagliflozin demonstrated efficacy in preclinical models of diabetic complications?

A7: Preclinical studies have provided valuable insights into empagliflozin's potential therapeutic applications. For instance, empagliflozin demonstrated protective effects against coronary microvascular dysfunction and reduced cardiac pericyte loss in db/db mice. [] Additionally, it mitigated inflammation and preserved blood-retinal barrier structure and function in the same mouse model, suggesting potential benefits for diabetic retinopathy. []

Q7: Are there potential applications of empagliflozin beyond diabetes?

A8: Research on the potential of empagliflozin in conditions beyond diabetes is ongoing. One study found that empagliflozin improved insulin sensitivity, dyslipidemia, and oxidative stress in the kidneys of hereditary hypertriglyceridemic rats, a nonobese, nondiabetic model of metabolic syndrome. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.